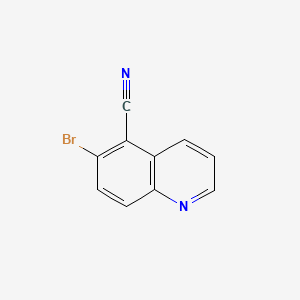

6-Bromoquinoline-5-carbonitrile

Description

Significance of Quinoline (B57606) Derivatives in Chemical Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of chemical science. nist.gov This structural motif is not merely a chemical curiosity but is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Quinoline derivatives are central to numerous natural products and have been developed into a multitude of successful drugs, including antimalarial agents like quinine (B1679958) and chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies like topotecan. fishersci.ca Beyond medicine, quinoline-based compounds are integral to materials science, finding use in the creation of dyes, and as ligands in organometallic catalysis. nist.govnih.gov The ongoing interest in quinolines stems from their versatile and tunable electronic properties, which researchers continue to harness for new applications. nih.gov

Overview of Halogenated Quinoline Systems in Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the quinoline framework dramatically enhances its utility as an intermediate in organic synthesis. Halogenated quinolines serve as powerful building blocks for creating more complex molecules. The halogen acts as a "handle" for further chemical modification, most notably as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. youtube.comchemicalbook.com This is particularly true when the quinoline ring is "activated" by the presence of electron-withdrawing groups. scribd.com Furthermore, the carbon-halogen bond is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The regioselective functionalization of quinolines, including halogenation, is a subject of intensive research, as it provides precise control over the synthesis of complex molecular architectures. nih.govyoutube.com For instance, 6-bromoquinoline (B19933) is a known fine chemical and pharmaceutical intermediate used as a coupling reagent in various synthetic procedures. thermofisher.com

The Role of Nitrile Functionalities in Heterocyclic Compounds

The nitrile (or cyano) group (–C≡N) is a highly valuable functional group in the chemistry of heterocyclic compounds. Its strong electron-withdrawing nature, a consequence of the sp-hybridized carbon and the electronegativity of the nitrogen atom, significantly influences the electronic properties of the heterocyclic ring to which it is attached. thermofisher.com This electronic pull can activate the ring system, making it more susceptible to nucleophilic attack. scribd.com The nitrile group itself is a versatile synthetic precursor; it can be hydrolyzed to form carboxylic acids, reduced to yield primary amines, or used to construct other heterocyclic rings. thermofisher.com This reactivity makes nitrile-substituted heterocycles, like Quinoline-5-carbonitrile, useful intermediates for generating molecular diversity. thermofisher.com

Conceptual Framework for Investigating 6-Bromoquinoline-5-carbonitrile

The specific structure of this compound, which combines the quinoline nucleus with a bromine atom at position 6 and a nitrile group at position 5, creates a unique chemical environment ripe for investigation. The nitrile group at C5 acts as a potent electron-withdrawing group, significantly lowering the electron density of the aromatic system. This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom at the adjacent C6 position serves as an excellent leaving group. youtube.comchemicalbook.com

A highly analogous system, 6-bromo-5-nitroquinoline (B1267105), has been studied for precisely this type of reactivity. youtube.com In these studies, the electron-withdrawing nitro group (electronically similar to a nitrile) activates the C6 position, allowing the bromine to be displaced by various nucleophiles, such as morpholine (B109124), in an SNAr reaction. youtube.com This provides a strong conceptual basis for exploring the chemistry of this compound. It can be hypothesized that this compound will readily undergo similar SNAr reactions with a wide range of nucleophiles (amines, alkoxides, thiolates), providing a straightforward route to a diverse library of 6-substituted-quinoline-5-carbonitriles. Such derivatives are of significant interest for screening in drug discovery and materials science, given the established importance of the quinoline scaffold.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1188365-70-9 | youtube.com |

| Molecular Formula | C₁₀H₅BrN₂ | youtube.com |

| Molecular Weight | 233.07 g/mol | |

| Purity | 95% | youtube.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWHKRFZYKUTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C#N)Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Crystallographic Analysis

Single Crystal X-ray Diffraction (XRD) Studies

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

No publicly available data.

Polymorphism and Conformational Disorder Investigations

Investigations into the solid-state properties of 6-Bromoquinoline-5-carbonitrile, specifically its potential for polymorphism and the presence of conformational disorder, are not extensively documented in publicly available scientific literature. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, such as solubility and melting point. While patents describe methods for controlling crystal size and crystalline form for related compounds, specific studies identifying different polymorphs of this compound have not been reported google.comgoogle.com.

Similarly, a detailed analysis of conformational disorder, which would involve variations in the orientations of atoms or molecular segments within the crystal lattice, is absent from the current body of research for this specific molecule.

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural details of this compound. The following sections outline the data derived from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While full experimental spectra for this compound are not widely published, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum in deuterated chloroform (CDCl₃) conforms to the expected structure thermofisher.com. Based on the known principles of NMR and data for related quinoline (B57606) structures, the expected chemical shifts can be predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The electron-withdrawing effects of the nitrile group and the bromine atom, along with the nitrogen in the quinoline ring, will influence the chemical shifts of these protons, generally shifting them downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display ten signals, corresponding to the ten carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the 115-120 ppm range. The carbons directly attached to the bromine and the nitrogen atoms, as well as those in proximity to the nitrile group, will also show predictable shifts based on substituent effects.

No specific 2D NMR studies, such as COSY or HMQC/HSQC, for this compound are available in the reviewed literature.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~9.0 | dd | J ≈ 4.5, 1.5 Hz |

| H-3 | ~7.6 | dd | J ≈ 8.5, 4.5 Hz |

| H-4 | ~8.4 | dd | J ≈ 8.5, 1.5 Hz |

| H-7 | ~8.3 | d | J ≈ 9.0 Hz |

| H-8 | ~8.0 | d | J ≈ 9.0 Hz |

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~152 |

| C-3 | ~123 |

| C-4 | ~135 |

| C-4a | ~149 |

| C-5 | ~110 |

| C-6 | ~125 |

| C-7 | ~138 |

| C-8 | ~129 |

| C-8a | ~130 |

| C≡N | ~117 |

The most prominent feature in the IR spectrum is expected to be the stretching vibration of the nitrile (C≡N) group. Aromatic nitriles typically exhibit a sharp, intense absorption band in the region of 2240–2220 cm⁻¹. Other expected vibrations include C-H stretching from the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and the C-Br stretching vibration.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100–3000 | Medium-Weak |

| C≡N Stretch | Nitrile | 2240–2220 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1600–1450 | Medium-Strong |

| C-Br Stretch | Bromoalkane | 650–550 | Medium-Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system is the primary chromophore in this compound, responsible for its UV absorption. Quinoline itself exhibits absorption bands corresponding to π-π* and n-π* transitions. The presence of the bromo and cyano substituents on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to their influence on the electronic distribution within the π-system.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. A certificate of analysis confirms that this compound has been analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) and the results conform to the expected structure thermofisher.com.

The molecular formula of this compound is C₁₀H₅BrN₂. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. In positive ion ESI mode, the protonated molecule [M+H]⁺ would also exhibit this isotopic pattern.

Common fragmentation pathways for this molecule would likely include the loss of a bromine radical (•Br) or the neutral loss of hydrogen cyanide (HCN), a characteristic fragmentation for aromatic nitriles.

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M(⁷⁹Br)]⁺ | 231.96 | Molecular ion with ⁷⁹Br isotope |

| [M(⁸¹Br)]⁺ | 233.96 | Molecular ion with ⁸¹Br isotope (M+2) |

| [M(⁷⁹Br)+H]⁺ | 232.97 | Protonated molecule (ESI+) |

| [M(⁸¹Br)+H]⁺ | 234.97 | Protonated molecule (ESI+, M+2) |

| [M-Br]⁺ | 153.05 | Fragment from loss of Bromine |

| [M-HCN]⁺• | 205.97 / 207.97 | Radical cation fragment from loss of HCN |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic properties and optimized geometry of molecules. nih.govmdpi.com These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-31G'(d,p), the molecule's geometry is adjusted to find the minimum energy conformation. nih.gov For 6-Bromoquinoline-5-carbonitrile, this process would likely confirm a largely planar structure, a common feature for the quinoline (B57606) ring system, as observed in crystallographic studies of similar compounds like 6-Bromoquinoline-8-carbonitrile. researchgate.net

The optimization yields key structural parameters. The calculated bond lengths and angles provide a detailed picture of the molecular framework. For instance, the C-Br and C-C≡N bonds would be of particular interest, as would the internal angles of the fused rings, which can indicate strain or electronic effects from the substituents.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C6-Br | ~1.89 Å |

| C5-C11 (Cyano C) | ~1.45 Å | |

| C11-N12 (Cyano N) | ~1.16 Å | |

| N1-C2 | ~1.32 Å | |

| N1-C9 | ~1.38 Å | |

| Bond Angle | C5-C6-Br | ~121° |

| C10-C5-C11 | ~122° | |

| C5-C11-N12 | ~179° | |

| Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic systems. |

Electronic structure analysis also involves mapping the electron density and electrostatic potential (ESP). The ESP surface would visualize the distribution of charge, highlighting the electron-rich region around the quinoline nitrogen and the cyano group, and identifying them as potential sites for electrophilic attack or hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov DFT calculations would determine the energies of these orbitals for this compound. In related quinoline derivatives, the HOMO is typically distributed across the fused aromatic ring system, while the LUMO is often localized on the quinoline moiety and electron-withdrawing substituents. nih.gov For this molecule, the electron-withdrawing bromo and cyano groups are expected to lower the energy of the LUMO and influence its distribution.

Table 2: Illustrative FMO Properties for this compound

| Parameter | Value (eV) | Description |

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3 | ELUMO - EHOMO; indicates chemical stability |

| Note: These values are representative examples based on DFT studies of similar functionalized quinolines. |

From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S) can be calculated to quantify the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is valuable for understanding intramolecular interactions and charge transfer events.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a pharmacologically active agent, molecular docking and dynamics simulations are used to predict its interactions with biological macromolecules, such as proteins or enzymes. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.govnih.gov The process involves generating a multitude of possible conformations (poses) of the ligand within the active site and scoring them based on a function that estimates the free energy of binding.

A typical docking study on this compound would involve:

Target Selection: Identifying a relevant protein target, such as a kinase or another enzyme implicated in a disease pathway where quinoline derivatives have shown activity. nih.gov

Binding Site Definition: Defining the specific cavity or pocket on the protein where the ligand is expected to bind.

Docking Simulation: Using software to place the ligand into the site and evaluate the interactions.

The results are analyzed to identify the most stable binding pose and the specific interactions that stabilize the ligand-protein complex. Key interactions for quinoline derivatives often include hydrogen bonds between the quinoline nitrogen and protein backbone residues (e.g., methionine) and π-π stacking interactions between the aromatic quinoline ring and aromatic amino acid residues (e.g., tyrosine, phenylalanine). researchgate.netnih.gov The bromo and cyano groups could also participate in specific halogen or polar interactions, further anchoring the ligand.

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, typically over nanoseconds.

This analysis reveals the stability of the predicted binding pose and the flexibility of both the ligand and the protein. Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions, indicating the stability of the simulation and the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Radius of Gyration (Rg): Indicates the compactness of the protein, which can change upon stable ligand binding. nih.gov

By simulating the dynamic behavior, researchers can confirm whether the key interactions identified in docking are maintained over time, providing a more robust assessment of the molecule's potential as a ligand for the chosen target.

Theoretical Prediction of Spectroscopic Parameters

Currently, there is a lack of published theoretical studies specifically detailing the predicted spectroscopic parameters, such as vibrational frequencies (FT-IR, Raman), and electronic absorption spectra (UV-Vis) for this compound. While computational methods like Density Functional Theory (DFT) are standard for such predictions, specific calculations for this compound are not available in the surveyed literature. mdpi.comnih.govrsc.org

Theoretical investigations on related substituted quinoline molecules often employ DFT to model their molecular structures and predict spectroscopic behaviors. mdpi.comnih.gov For instance, in studies of other quinoline derivatives, DFT calculations have been used to analyze conformational changes and the distribution of electronic density, which are fundamental to understanding spectroscopic properties. mdpi.com

Analysis of Electronic Properties

Detailed computational analyses of the electronic properties of this compound are not presently available in scientific literature. Such analyses would typically involve calculations of the molecule's frontier molecular orbitals (HOMO and LUMO) to determine the electronic band gap, ionization potential, and electron affinity.

For context, research on other substituted quinolines and aromatic compounds highlights the influence of bromo and cyano groups on electronic properties. researchgate.netrsc.org A bromine substituent can lower both HOMO and LUMO energy levels, while a cyano group, being a strong electron acceptor, also significantly impacts the electronic structure. researchgate.netrsc.org

Dipole Moments and Polarizability

Specific theoretical calculations for the dipole moment and polarizability of this compound have not been reported. These properties are crucial for understanding a molecule's interaction with electric fields and its potential as a nonlinear optical material.

In computational studies of similar organic molecules, these values are typically calculated using DFT methods. For example, in a study on a different quinolinone derivative, the dipole moment and linear polarizability were calculated using the CAM-B3LYP functional with a 6-311++G(d,p) basis set to evaluate its NLO potential. nih.gov Such calculations for this compound would provide insight into its charge distribution and response to external electric fields.

Nonlinear Optical (NLO) Properties

There are no specific theoretical or experimental reports on the nonlinear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating hyperpolarizabilities (β, γ) to assess a material's potential for applications like frequency doubling or optical switching.

The presence of both a bromo and a cyano group on the quinoline framework suggests that the molecule could possess interesting NLO characteristics. researchgate.netrsc.org The cyano group acts as an electron acceptor, which can create a push-pull system conducive to a significant NLO response. rsc.orgnih.gov Studies on other materials have shown that incorporating bromo substituents can enhance macroscopic NLO coefficients. researchgate.net Theoretical investigations, often using DFT, are essential for predicting these properties and guiding the synthesis of new NLO materials. nih.govnih.gov

Chemical Reactivity and Derivatization Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the quinoline (B57606) ring of 6-bromoquinoline-5-carbonitrile is generally challenging without prior activation of the ring system. The presence of the electron-withdrawing nitrile group at the 5-position does provide some activation for nucleophilic attack on the benzene (B151609) ring of the quinoline system. However, more potent activation is often required for efficient substitution of the bromine at the 6-position.

One effective strategy to enhance the reactivity of 6-bromoquinolines towards SNAr is the introduction of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the leaving group. For instance, the nitration of 6-bromoquinoline (B19933) at the 5-position significantly activates the adjacent bromo group for nucleophilic displacement. This has been demonstrated by the successful substitution of the bromine in 6-bromo-5-nitroquinoline (B1267105) with cyclic amines like morpholine (B109124) and piperazine (B1678402). scbt.com The reaction proceeds under microwave-assisted conditions, highlighting the enhanced reactivity of the nitrated substrate. scbt.com

Another approach to activate the quinoline ring for nucleophilic substitution involves N-oxidation of the quinoline nitrogen. google.com The resulting N-oxide can then undergo nucleophilic attack. For example, the N-oxide of this compound has been shown to react with thiols, leading to the displacement of the bromide. google.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline ring system is influenced by the deactivating effect of the nitrogen atom on the pyridine (B92270) ring and the directing effects of the existing substituents. arsdcollege.ac.in Generally, electrophilic attack occurs preferentially on the electron-rich benzene ring rather than the electron-deficient pyridine ring. arsdcollege.ac.in

N-Oxidation of the Quinoline Nitrogen

The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). google.com The N-oxidation of this compound has been reported, yielding this compound N-oxide. google.com This N-oxide is a versatile intermediate, as the N-oxide functionality can activate the quinoline ring for various subsequent transformations, including nucleophilic substitution reactions. google.com

Transformations of the Nitrile Group

The nitrile group at the 5-position of this compound is a versatile functional handle that can be converted into other important chemical moieties. Common transformations of nitriles include hydrolysis to carboxylic acids and reduction to primary amines.

While specific examples for the hydrolysis of this compound to 6-bromoquinoline-5-carboxylic acid are not extensively detailed in the reviewed literature, this transformation is a standard procedure in organic synthesis. It can typically be achieved under acidic or basic conditions.

The reduction of the nitrile group to a primary amine is another valuable transformation. For instance, the reduction of the related 6-bromo-5-nitroquinoline to 5-amino-6-bromoquinoline has been documented. scbt.com It is anticipated that the nitrile group of this compound can be reduced to an aminomethyl group using standard reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Functionalization of the Bromine Moiety

The bromine atom at the 6-position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted quinolines.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Bis(pinacolato)diboron | Pd(dppf)Cl2 | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-5-carbonitrile |

A notable example is the Suzuki-Miyaura coupling of this compound with bis(pinacolato)diboron. google.com This reaction, catalyzed by a palladium complex such as Pd(dppf)Cl2, installs a boronic ester at the 6-position. google.com This boronic ester derivative is a versatile intermediate for further cross-coupling reactions.

The Buchwald-Hartwig amination is another powerful tool for the functionalization of the bromo-substituent. While specific examples for this compound are not extensively reported, the successful amination of the analogous 6-bromoisoquinoline-1-carbonitrile (B1380134) suggests the feasibility of this reaction. google.com This methodology would allow for the introduction of a wide range of primary and secondary amines at the 6-position of the quinoline ring.

Synthesis of Novel Quinoline Derivatives

The various chemical transformations discussed in the preceding sections pave the way for the synthesis of a multitude of novel quinoline derivatives based on the this compound scaffold.

By combining these reactions in a sequential manner, complex and highly functionalized quinoline structures can be assembled. For example, the Suzuki coupling product, 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-5-carbonitrile, can be further reacted with various aryl or heteroaryl halides to introduce diverse substituents at the 6-position. google.com Similarly, the products of Buchwald-Hartwig amination can be further modified at the nitrile or quinoline nitrogen positions.

The synthesis of various heterocyclic-fused quinoline systems starting from bromoquinoline precursors has also been explored, demonstrating the utility of this scaffold in constructing complex polycyclic aromatic systems. These derivatization strategies underscore the importance of this compound as a versatile building block in medicinal and materials chemistry.

Incorporation of Cyclic Amines (e.g., Morpholinyl, Piperazinyl)

The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-6 position, enabling the displacement of the bromo substituent by various nucleophiles. Cyclic secondary amines, such as morpholine and piperazine, are commonly used in this reaction to introduce new functionalities. These moieties are prevalent in pharmacologically active compounds, and their incorporation can significantly influence the biological properties of the parent molecule. researchgate.net

The reaction typically involves heating this compound with the desired cyclic amine, often in the presence of a base and a high-boiling point solvent. The piperazine derivatives can be further functionalized at the distal nitrogen atom, offering a route to a wide array of hybrid molecules. nih.govnih.gov For instance, the resulting secondary amine of the piperazine adduct can react with various sulfonyl chlorides or acid chlorides to produce sulfonamides and amides, respectively. nih.gov This strategy allows for the systematic exploration of structure-activity relationships by introducing diverse substituents. nih.gov

| Reagent | Product | General Conditions |

| Morpholine | 6-Morpholinoquinoline-5-carbonitrile | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| Piperazine | 6-(Piperazin-1-yl)quinoline-5-carbonitrile | Heat, polar aprotic solvent, often with a base (e.g., K₂CO₃) |

| N-Boc-piperazine | tert-butyl 4-(5-cyanoquinolin-6-yl)piperazine-1-carboxylate | Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) or SNAr |

Formation of Hybrid Heterocyclic Systems (e.g., Triazoles, Thiazoles)

The nitrile functionality at the C-5 position serves as a key handle for constructing fused or appended heterocyclic rings, significantly expanding the chemical space accessible from this compound.

Tetrazole Formation: A prominent transformation of the nitrile group is its conversion into a tetrazole ring through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). organic-chemistry.orgrsc.org Tetrazoles are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and lipophilicity. beilstein-journals.orgnih.gov The reaction is often catalyzed by a Lewis acid, such as zinc salts (e.g., ZnBr₂ or ZnCl₂), and can be performed in solvents like water or DMF. organic-chemistry.orgnih.gov This conversion transforms this compound into 6-Bromo-5-(1H-tetrazol-5-yl)quinoline, creating a new platform for drug design.

Thiazole (B1198619) Formation: While direct one-pot synthesis of a thiazole from this compound is less common, the nitrile and bromo functionalities provide pathways for its construction. For example, the nitrile group can be converted to a thioamide, a key precursor for Hantzsch-type thiazole synthesis. Alternatively, multi-step sequences can be envisioned where the quinoline core is functionalized to enable thiazole ring annulation, leading to systems like thiazolo[4,5-h]quinoline or thiazolo[5,4-h]quinoline. nih.govresearchgate.net These fused systems are of significant interest due to their presence in various biologically active molecules. nih.gov

| Starting Moiety | Reagent(s) | Resulting Heterocycle | Reaction Type |

| 5-Carbonitrile | Sodium Azide (NaN₃), Lewis Acid (e.g., ZnCl₂) | 5-(1H-tetrazol-5-yl) | [3+2] Cycloaddition |

| 5-Carbonitrile | 1. H₂S 2. α-haloketone | 5-(Thiazol-2-yl) | Thioamide formation followed by Hantzsch synthesis |

Carboxylic Acid Derivatives and Esters

Carboxylic Acid Formation: The 5-carbonitrile group can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromoquinoline-5-carboxylic acid. This transformation can be achieved under either acidic or basic conditions by heating the compound with an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH). libretexts.orgbyjus.com

Under acidic hydrolysis, the nitrile is protonated, rendering it susceptible to nucleophilic attack by water. byjus.com This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In alkaline hydrolysis, the nitrile is attacked by hydroxide (B78521) ions, also forming an amide intermediate, which then hydrolyzes to a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is required in the final step to protonate the carboxylate and yield the free carboxylic acid. libretexts.org

Ester Formation: Once 6-bromoquinoline-5-carboxylic acid is synthesized, it can be converted into a variety of esters through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction where the use of excess alcohol or the removal of water helps to drive the reaction towards the ester product. masterorganicchemistry.com This method allows for the synthesis of a range of alkyl and aryl esters, further diversifying the available derivatives of the core quinoline structure. derpharmachemica.com

| Transformation | Reagents | Intermediate/Product |

| Nitrile Hydrolysis | H₃O⁺, heat | 6-Bromoquinoline-5-carboxylic acid |

| Nitrile Hydrolysis | 1. NaOH, heat 2. H₃O⁺ | 6-Bromoquinoline-5-carboxylic acid |

| Fischer Esterification | R-OH, H⁺ (catalyst) | 6-Bromoquinoline-5-carboxylate ester |

Advanced Applications in Materials Science and Chemical Research

Optoelectronic and Photophysical Applications

The quinoline (B57606) scaffold is a fundamental component in many photochemically active and electron-transporting materials. The presence of the electron-withdrawing cyano group and the heavy bromine atom on the 6-Bromoquinoline-5-carbonitrile backbone can significantly influence its electronic and luminescent properties, making it a candidate for various optoelectronic applications.

Development of Fluorescent Dyes and Fluorophores

Quinoline derivatives are known to be the basis for many fluorescent molecules. scielo.brnih.gov The rigid, planar structure of the quinoline ring system contributes to their fluorescent capabilities. researchgate.netresearchgate.net The specific substitution pattern in this compound, with an electron-withdrawing nitrile group, can lead to the development of unique fluorophores. The cyano group can modulate the intramolecular charge transfer (ICT) characteristics, which is a key mechanism in the design of fluorescent probes. crimsonpublishers.com While specific studies on the fluorescence of this compound are not extensively documented, the general properties of quinoline-based fluorophores suggest its potential as a scaffold for creating novel dyes. The emission properties of such dyes can be tuned by further chemical modifications. nih.gov

Potential in Organic Semiconductors

Organic semiconductors are crucial components in modern electronics, and quinoline derivatives have been investigated for their semiconductor properties. researchgate.net The electron-deficient nature of the quinoline ring, enhanced by the cyano substituent, suggests that this compound could exhibit n-type semiconductor behavior. illinois.edu The presence of the bromine atom can also influence intermolecular interactions and solid-state packing, which are critical for charge transport in organic thin-film transistors (OTFTs). researchgate.net Although direct research on the semiconductor properties of this compound is limited, related quinoline-based materials have shown promise in this area. researchgate.netbohrium.com

| Property | General Range for Quinoline-Based Semiconductors | Potential Implication for this compound |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻¹ cm²/Vs | The rigid structure could facilitate ordered packing, potentially leading to moderate mobility. |

| Energy Gap (HOMO-LUMO) | 2.5 - 4.0 eV | The electron-withdrawing groups are expected to lower the LUMO level, affecting the energy gap. |

| On/Off Ratio in Transistors | 10⁴ to 10⁷ | Dependent on the quality of the thin film and interface with the dielectric. |

This table presents generally observed values for quinoline-based semiconductors and infers potential characteristics for this compound based on its structure.

Role in Light-Emitting Diodes (LEDs) and OLEDs

Quinoline derivatives, most notably tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.netbohrium.com These compounds can function as emissive and/or electron-transporting layers. Quinoline-based materials are valued for their thermal stability and luminescence. researchgate.net The specific substitution on the quinoline ring can tune the emission color. mdpi.com For instance, different derivatives have been used to achieve blue, green, and yellow light emission. researchgate.netmdpi.com While there is no direct evidence of this compound being used in commercial LEDs or OLEDs, its structural similarity to other functional quinolines suggests its potential as a building block for new emissive or charge-transport materials. rsc.orguconn.edu

Applications in Fiber Optics and Photonics

The application of quinoline derivatives extends to the realm of photonics and fiber optics, where materials with nonlinear optical (NLO) properties are in demand. The extended π-conjugated system of the quinoline ring can give rise to significant NLO responses. Although specific data for this compound is not available, related quinoline structures have been investigated for such properties. mdpi.com The development of new materials for optical waveguides and photoswitches sometimes involves quinoline chemistry. mdpi.com

Catalytic Applications

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows quinoline derivatives to act as ligands in coordination chemistry and catalysis.

As a Building Block for Complex Organic Molecules

The true synthetic power of this compound is most evident in its application as a scaffold for the construction of more intricate molecular frameworks. Its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the precise and efficient introduction of diverse substituents onto the quinoline core. This modular approach is a cornerstone of modern medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships.

The bromine atom at the C-6 position of the quinoline ring is particularly well-suited for these transformations. The electron-withdrawing nature of the quinoline ring system and the adjacent cyano group can influence the reactivity of the C-Br bond, making it amenable to oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.

Detailed Research Findings in Palladium-Catalyzed Cross-Coupling Reactions

Recent research, particularly within the context of discovering novel kinase inhibitors, has highlighted the utility of this compound as a key intermediate. For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, this compound has been successfully employed in Suzuki-Miyaura coupling reactions. google.com

In a representative example, this compound was coupled with a boronic acid pinacol (B44631) ester derivative in the presence of a palladium catalyst to furnish the desired arylated quinoline product. This reaction demonstrates the feasibility of introducing complex aryl or heteroaryl moieties at the 6-position of the quinoline ring, a critical step in the synthesis of many targeted therapeutic agents.

Below are interactive data tables summarizing the key aspects of this and other potential palladium-catalyzed reactions involving this compound.

Table 1: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| This compound | Boronic Acid Pinacol Ester Derivative (BPD) | Pd(dppf)Cl₂ | dppf | Not Specified | 1,4-Dioxane | 100 | 6-(Substituted-aryl)quinoline-5-carbonitrile | Not Specified | google.com |

While specific, peer-reviewed examples of Buchwald-Hartwig amination and Sonogashira coupling directly on this compound are less prevalent in readily available literature, the established reactivity of aryl bromides in these transformations strongly suggests its applicability. The Buchwald-Hartwig amination would allow for the introduction of a wide range of primary and secondary amines at the 6-position, leading to compounds with potential applications as receptor ligands or enzyme inhibitors. Similarly, the Sonogashira coupling would enable the formation of a carbon-carbon triple bond by reacting with terminal alkynes, opening avenues to linear, rigid structures often explored in materials science and as precursors for further functionalization.

The synthesis of this compound itself is a critical precursor step. It is often prepared from 6-aminoquinoline-5-carbonitrile (B1332685) via a Sandmeyer-type reaction, where the amino group is converted to a bromine atom. google.com This transformation underscores the strategic importance of this building block in multi-step synthetic sequences.

Role in Medicinal Chemistry Research As a Synthetic Building Block/scaffold

Quinoline (B57606) Nucleus as a Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. wikipedia.orgdntb.gov.uaacsgcipr.org This designation is attributed to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. The quinoline nucleus is a common feature in numerous approved drugs and natural products. researchgate.netresearchgate.net Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, which is crucial for molecular recognition and binding to target proteins. acsgcipr.org The presence of a nitrogen atom in the heterocyclic ring also allows for hydrogen bonding interactions, a key feature in many drug-receptor binding events. researchgate.net The accessibility of various synthetic methods to modify the quinoline core further enhances its status as a privileged structure, allowing for the systematic optimization of lead compounds. dntb.gov.uaacsgcipr.org

Synthesis of Precursors for Potential Therapeutic Agents

6-Bromoquinoline-5-carbonitrile is a valuable starting material for the synthesis of a variety of precursors for potential therapeutic agents. The bromine atom at the 6-position and the carbonitrile group at the 5-position offer two distinct points for chemical modification.

The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide range of substituents at the 6-position of the quinoline ring. For instance, the Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups, creating biaryl structures that are common in pharmacologically active molecules. wikipedia.orgmdpi.com Similarly, the Buchwald-Hartwig amination provides a route to synthesize 6-aminoquinoline (B144246) derivatives, which are precursors to compounds with diverse biological activities. wikipedia.orgresearchgate.net The reactivity of the bromo group can be enhanced by the presence of an activating group, such as a nitro group, which can be introduced onto the quinoline ring to facilitate nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgresearchgate.net

The cyano group at the 5-position can also be transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.

A summary of potential synthetic transformations for this compound is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Arylquinoline-5-carbonitriles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Aminoquinoline-5-carbonitriles |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., morpholine (B109124), piperazine), often requires activation (e.g., nitration) | 6-Substituted-quinoline-5-carbonitriles |

| Hydrolysis of Nitrile | Acid or base | 6-Bromoquinoline-5-carboxylic acid |

| Reduction of Nitrile | Reducing agent (e.g., LiAlH4) | 6-Bromoquinolin-5-yl)methanamine |

These synthetic routes demonstrate the versatility of this compound as a building block for creating a library of diverse quinoline derivatives for drug discovery programs.

Design and Synthesis of Quinoline Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound serves as an excellent starting point for the systematic design and synthesis of quinoline analogues for SAR studies.

By leveraging the synthetic reactions described in the previous section, medicinal chemists can systematically modify the this compound scaffold and evaluate the impact of these changes. For example, a series of 6-aryl derivatives can be synthesized via Suzuki-Miyaura coupling with different arylboronic acids. The resulting compounds can then be tested to determine how the nature of the aryl substituent (e.g., its size, electronic properties, and substitution pattern) affects the molecule's properties.

Similarly, a variety of amines can be introduced at the 6-position through Buchwald-Hartwig amination to explore the effect of different amino functionalities. The cyano group can also be converted to other functionalities, such as amides or tetrazoles, to probe different interactions with a biological target. This systematic approach allows for the identification of key structural features required for a desired outcome and the optimization of lead compounds.

| Scaffold Position | Modification Strategy | Example Reaction | Purpose of Modification in SAR |

| 6-position | Introduction of aryl/heteroaryl groups | Suzuki-Miyaura Coupling | Explore the impact of steric bulk and electronic properties on activity. |

| 6-position | Introduction of amino groups | Buchwald-Hartwig Amination | Investigate the role of hydrogen bond donors/acceptors. |

| 5-position | Conversion of the nitrile group | Hydrolysis, Reduction | Introduce different functional groups to probe polar interactions. |

Development of Chemical Probes for Research (e.g., Fluorescent Probes for Cellular Tracking without MoA)

The quinoline scaffold is not only important in drug discovery but also in the development of chemical tools for research, such as fluorescent probes. Quinoline derivatives can exhibit interesting photophysical properties, making them suitable for applications in bioimaging and as sensors. The development of quinoline-based fluorescent probes allows for the visualization and tracking of biological processes within living cells.

While there is no specific literature detailing the use of this compound for this purpose, its structure suggests potential for such applications. The extended aromatic system of the quinoline core provides a basis for fluorescence. The bromo and cyano groups can be used as handles to attach other molecular components that can modulate the probe's fluorescent properties or its localization within the cell. For example, the bromo group could be functionalized via a coupling reaction to introduce a fluorophore or a targeting moiety. The electron-withdrawing nature of the cyano group can also influence the photophysical properties of the quinoline ring system. Through rational design and synthesis, this compound could potentially be elaborated into novel fluorescent probes for cellular tracking and imaging, contributing to a better understanding of cellular biology.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Palladium-Catalyzed Annulation Reactions: Palladium catalysis has proven effective in the synthesis of various quinoline (B57606) derivatives. rsc.orgyoutube.com Future work could explore palladium-catalyzed annulation strategies, reacting suitable precursors that already contain the bromo and cyano functionalities. researchgate.net This could involve the coupling of substituted anilines with functionalized alkynes or other coupling partners. nih.gov

Novel Cycloaddition Strategies: The exploration of novel cycloaddition reactions presents another avenue for the efficient synthesis of the quinoline core. For instance, imino-Diels-Alder reactions could be investigated, potentially promoted by Lewis acids or organocatalysts, to construct the tetrahydroquinoline precursor which can then be oxidized. researchgate.net

The table below summarizes potential modern synthetic approaches and their key advantages.

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages |

| C-H Activation | Rhodium, Cobalt, or Copper complexes | High atom economy, reduced synthetic steps, direct functionalization. mdpi.comresearchgate.net |

| Palladium-Catalyzed Annulation | Pd(OAc)₂, PdCl₂(PPh₃)₂ | High regioselectivity, broad substrate scope. rsc.orgnih.gov |

| Imino-Diels-Alder Reaction | Lewis acids (e.g., InCl₃), organocatalysts | Mild reaction conditions, access to chiral derivatives. researchgate.net |

Investigation of Undiscovered Reactivity Patterns

The bromine and nitrile functionalities on the 6-Bromoquinoline-5-carbonitrile scaffold offer a rich playground for exploring novel reactivity patterns. While the individual reactivities of bromoquinolines and quinoline carbonitriles are known to some extent, their interplay in this specific arrangement is yet to be fully understood.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitrile group is expected to activate the C-Br bond towards nucleophilic aromatic substitution. semanticscholar.org Future studies should systematically investigate the SNAr reactions of this compound with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). youtube.comlibretexts.org The kinetics and mechanisms of these reactions should be studied to understand the activating effect of the nitrile group.

Electrophilic Substitution: The electronic properties of the quinoline ring are significantly influenced by the bromo and cyano substituents. Detailed studies on the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) are needed to map the reactivity of the different positions on the quinoline core.

Organometallic Chemistry: The bromine atom provides a handle for the formation of organometallic reagents, such as Grignard or organolithium species. The stability and reactivity of these intermediates, particularly in the presence of the nitrile group, should be investigated. These reagents could then be used in various carbon-carbon bond-forming reactions.

Advancements in Computational Modeling for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound and for designing new derivatives with desired characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential of this compound. nih.gov This information can provide insights into its reactivity, stability, and potential applications in optoelectronics. researchgate.net TD-DFT calculations can predict the UV-Vis absorption and emission spectra, which is crucial for the design of new dyes and sensors. nih.gov

Reaction Mechanism and Reactivity Prediction: Computational modeling can be used to elucidate the mechanisms of various reactions involving this compound. nih.gov For example, the activation barriers for SNAr reactions with different nucleophiles can be calculated to predict the most favorable reaction conditions. Machine learning models, trained on large datasets of chemical reactions, could also be employed to predict the outcomes of unknown reactions. nih.gov

The following table outlines key computational parameters and their significance.

| Computational Method | Predicted Properties | Significance |

| DFT | Molecular geometry, electronic structure, HOMO-LUMO energies, electrostatic potential | Understanding reactivity, stability, and potential for electronic applications. nih.gov |

| TD-DFT | UV-Vis absorption and emission spectra | Design of new chromophores and fluorophores. nih.gov |

| Reaction Pathway Modeling | Transition state energies, activation barriers | Elucidation of reaction mechanisms and prediction of product distribution. nih.gov |

Integration into Advanced Materials for Emerging Technologies

The rigid, planar structure of the quinoline core, combined with the functional handles provided by the bromo and cyano groups, makes this compound an attractive building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be good materials for the emission layer in OLEDs. researchgate.net The bromine and nitrile groups can be used to tune the electronic properties and solid-state packing of the molecule, which are critical for efficient light emission. Future research could involve the synthesis of derivatives of this compound and the evaluation of their electroluminescent properties.

Liquid Crystals: The rod-like shape of the quinoline scaffold suggests its potential use in the design of liquid crystalline materials. tandfonline.comresearchgate.net By attaching long alkyl or alkoxy chains to the quinoline core via the bromo or cyano group, it may be possible to induce mesophase behavior. nih.gov

Sensors: The nitrogen atom in the quinoline ring and the nitrile group can act as binding sites for metal ions or other analytes. The synthesis of derivatives that exhibit changes in their fluorescence or absorption properties upon binding to a target molecule could lead to the development of new chemical sensors.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

The bromo and cyano groups are versatile functional handles that can be used to generate a wide range of derivatives, leading to the creation of diverse chemical libraries for biological screening and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position is ideally suited for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters can introduce a variety of aryl or heteroaryl substituents. nih.govresearchgate.net

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted quinolines, which are valuable precursors for more complex molecules. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of novel aminoquinoline derivatives. wikipedia.orglibretexts.orgacsgcipr.orgnih.gov

Transformations of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up a vast chemical space for further derivatization.

Click Chemistry: The nitrile group can potentially be converted to an azide (B81097), which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to attach various molecular fragments. nih.govnih.gov

The following table summarizes key derivatization reactions and their potential products.

| Reaction Type | Reagents | Potential Products |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | 6-Aryl/heteroaryl-quinoline-5-carbonitriles nih.govresearchgate.net |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 6-Alkynyl-quinoline-5-carbonitriles nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | 6-Amino-quinoline-5-carbonitriles wikipedia.orglibretexts.orgacsgcipr.orgnih.gov |

| Nitrile Hydrolysis | Acid or base | 6-Bromoquinoline-5-carboxylic acid/amide |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | (6-Bromoquinolin-5-yl)methanamine |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel compounds with promising applications in medicine, materials science, and beyond.

Conclusion

Summary of Synthetic Progress and Methodological Advancements

The synthesis of the quinoline (B57606) scaffold is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous drive towards more efficient and versatile methodologies. Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions. google.com Modern advancements, however, have introduced milder and more efficient alternatives, including multicomponent reactions (MCRs), transition-metal-catalyzed cross-couplings, C-H activation, and photocatalytic strategies. These contemporary methods offer improved yields, functional group tolerance, and atom economy.

While a specific, detailed synthetic route for 6-Bromoquinoline-5-carbonitrile is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methodologies for quinoline functionalization. The likely precursor, 6-bromoquinoline (B19933), can be synthesized via the Skraup reaction, involving the heating of 4-bromoaniline (B143363) with glycerol, sulfuric acid, and an oxidizing agent like p-bromo-nitrobenzene. chemicalbook.com

Highlights of Structural and Theoretical Insights

The precise structural and electronic properties of this compound have not been detailed in dedicated crystallographic or computational studies found in the surveyed literature. However, significant insights can be drawn from the analysis of its close isomer, 6-Bromoquinoline-8-carbonitrile, for which a comprehensive single-crystal X-ray diffraction study exists. researchgate.netiucr.org

The analysis of 6-Bromoquinoline-8-carbonitrile revealed that the entire molecule is essentially planar. researchgate.netiucr.org This planarity is a characteristic feature of the fused aromatic ring system of quinoline. It is highly probable that this compound also adopts a similar planar conformation, which facilitates efficient crystal packing. In the crystal structure of the 8-carbonitrile isomer, molecules arrange through significant intermolecular interactions, including face-to-face π–π stacking between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules. researchgate.netiucr.org Additionally, short Br⋯Br contacts were observed, indicating the role of halogen bonding in stabilizing the crystal lattice. researchgate.netiucr.org

Below is a table summarizing the crystallographic data for the related isomer, 6-Bromoquinoline-8-carbonitrile. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 3.8484 (8) |

| b (Å) | 12.634 (3) |

| c (Å) | 18.042 (4) |

| β (°) | 92.918 (7) |

| Volume (ų) | 876.0 (3) |

| Z | 4 |

Overview of Current and Potential Research Applications

This compound is primarily utilized as a versatile chemical intermediate and building block in medicinal chemistry and materials science research. Its value stems from the presence of multiple reactive sites—the bromo substituent, the nitrile group, and the quinoline ring itself—which can be selectively functionalized to generate diverse molecular architectures.

The existing patent literature provides a glimpse into the potential applications of this compound. It has been identified as a potential intermediate in the synthesis of MK2 inhibitors, suggesting a role in the development of treatments for inflammatory diseases. lookchem.com Furthermore, a broad patent for heterocyclic carboxamides as kinase inhibitors for treating hyperproliferative diseases, including cancer, outlines a synthetic scheme where a bromo-nitrile quinoline is a key precursor. googleapis.com This highlights its utility in generating libraries of compounds for drug discovery.

In the field of neuroscience, quinoline carbonitrile derivatives have been explored as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which are of interest for treating neurological and psychiatric disorders. google.com The structural motif present in this compound makes it a relevant starting material for developing novel modulators in this class. The commercial availability of the compound from various suppliers further underscores its role as a foundational element for synthetic research endeavors. thermofisher.comfishersci.caarctomsci.comthermofisher.com

Concluding Remarks on the Scientific Importance of this compound

The synthetic accessibility of the quinoline core, combined with modern methods for introducing bromo and cyano functionalities, makes this compound a valuable platform for chemical exploration. The structural insights gained from its isomers suggest a planar geometry that facilitates predictable intermolecular interactions, a key aspect in rational drug design and materials engineering.

The primary importance of this compound lies in its potential. Its appearance in patents related to cancer, inflammation, and neurological disorders demonstrates that it is a key component in the discovery pipeline for new therapeutic agents. As synthetic methodologies continue to advance, the ability to selectively and efficiently modify this and similar scaffolds will undoubtedly lead to the development of novel compounds with tailored biological activities and material properties, cementing the role of this compound as a valuable tool in the chemist's arsenal.

Q & A

Q. Table 1: Typical Spectral Data

| Technique | Key Observations |

|---|---|

| H NMR (CDCl) | δ 8.9 (d, H-2), 8.5 (d, H-8), 7.7 (m, H-3/H-4) |

| IR | ν ~2230 cm |

| MS | M m/z 208 (100%), 210 (98%) |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination efficiency but require post-reaction purification to remove residual solvents .

- Catalyst Screening : Test Pd(OAc) or CuI for cross-coupling steps; adjust catalyst loading (1–5 mol%) to balance cost and activity .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .

- Workup Protocols : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high-purity isolation .

Advanced: How to address contradictions in spectroscopic or analytical data?

Methodological Answer:

- Cross-Validation : Compare NMR/IR/MS data with computational predictions (DFT calculations) or literature analogs (e.g., 8-Bromoquinoline derivatives) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., di-brominated species) and adjust reaction stoichiometry .

- Crystallography : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction .

Application-Focused: How to design experiments for studying biological interactions?

Methodological Answer:

- Target Identification : Use molecular docking simulations to predict binding affinity with proteins (e.g., malaria parasite enzymes) .

- In Vitro Assays :

- SAR Studies : Synthesize analogs (e.g., 6-Cl or 6-I substitutions) to correlate structure with activity .

Safety and Handling: What protocols ensure safe use and disposal?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of bromine vapors .

- Waste Management : Neutralize acidic/basic residues before segregating halogenated waste for incineration .

Advanced: How to investigate reaction mechanisms using computational methods?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., bromine radical addition to quinoline) using Gaussian or ORCA software .

- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy to derive rate laws .

- Isotope Labeling : Use Br-labeled reagents to trace bromine incorporation pathways via MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.